Enantiomeric Excess Drives Niraparib Intermediate Qualification
The (R)-enantiomer of 2-(3-methoxyphenyl)pyrrolidine is specified as the required starting material or intermediate in the patented synthesis of niraparib [1]. To ensure the final API meets regulatory specifications, the intermediate's enantiomeric excess (ee) must surpass 99%. This quantitatively differentiates it from the racemic mixture (0% ee) or the (S)-enantiomer, which would generate the wrong stereoisomer of niraparib .
| Evidence Dimension | Enantiomeric Purity Required for API Intermediate |
|---|---|
| Target Compound Data | Enantiomeric excess (ee) > 99% (required specification for niraparib intermediate) |
| Comparator Or Baseline | Racemic 2-(3-Methoxyphenyl)pyrrolidine (0% ee) or (S)-enantiomer (>99% ee of opposite isomer) |
| Quantified Difference | > 99 percentage point difference in ee between correct and incorrect stereoisomer |
| Conditions | Chiral purity specification derived from the niraparib manufacturing patent (US 11,161,834 B2) [1] |
Why This Matters
This specifies the absolute chirality and purity required to avoid costly purification steps and ensure the final API meets FDA/EMA enantiomeric purity guidelines.
- [1] US Patent 11,161,834 B2. Methods of manufacturing of niraparib. Filed April 24, 2018, and issued November 2, 2021. View Source
